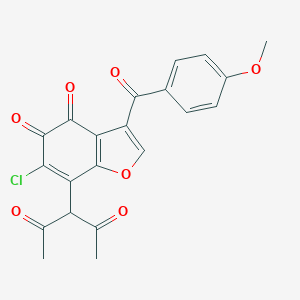
2-(4-Methylanilino)-1-(4-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylanilino)-1-(4-nitrophenyl)ethanone, commonly known as MNAE, is a chemical compound that has been widely used in scientific research. It belongs to the family of chalcones, which are known for their diverse biological activities. MNAE has been studied extensively for its potential applications in the fields of medicine and pharmacology.
Wissenschaftliche Forschungsanwendungen
Phase Equilibrium Studies
Research into the phase equilibrium of similar compounds, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, provides insights into their properties and applications. These studies involve determining the solid-liquid phase equilibrium in different solvents, which is crucial for understanding the separation and purification processes of these compounds (Li et al., 2019).
Synthesis and Structural Analysis
The synthesis and structure of derivatives of similar compounds are studied to explore their potential applications. For example, the synthesis of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one from 4-nitrophenylglyoxal and its structural analysis provide insights into the chemical behavior and possible applications of these types of compounds (Shtamburg et al., 2019).
Synthetic Methods Development
Developing new synthetic methods for related compounds, such as 1-(2-chloro-5-nitrophenyl)ethanone, leads to the creation of a variety of derivatives with potential applications in various fields. Such research often focuses on efficient and versatile synthetic routes (Androsov et al., 2010).
Novel Compound Synthesis
Research on the synthesis of novel compounds, like 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, explores their potential as inhibitors or activators in biochemical pathways. This can lead to the development of new drugs or chemical tools (Learmonth et al., 2002).
Protecting Group Development
The development of new protecting groups, such as the 2-(4-acetyl-2-nitrophenyl)ethyl group, is crucial in synthetic chemistry. This research aids in the efficient synthesis of complex molecules (Robles et al., 1993).
Eigenschaften
CAS-Nummer |
26464-50-6 |
|---|---|
Produktname |
2-(4-Methylanilino)-1-(4-nitrophenyl)ethanone |
Molekularformel |
C15H14N2O3 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
2-(4-methylanilino)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H14N2O3/c1-11-2-6-13(7-3-11)16-10-15(18)12-4-8-14(9-5-12)17(19)20/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
VLWGLZKRJULNKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)


![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)

![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)
